![molecular formula C19H16ClNO2 B4269079 methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate](/img/structure/B4269079.png)
methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate
Overview
Description
Methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate is a chemical compound with promising applications in scientific research. It belongs to the class of quinolinecarboxylates, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in various biological processes. For example, it has been found to inhibit the growth of bacteria and fungi by interfering with their DNA synthesis and cell wall formation. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been found to have a neuroprotective effect by reducing the production of reactive oxygen species and protecting against glutamate-induced cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate in lab experiments is its broad spectrum of biological activities. It has been found to exhibit activity against a wide range of pathogens and has potential applications in the treatment of various diseases. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate. One of the areas of interest is its potential use in combination therapy with other drugs. It has been found to enhance the activity of certain anticancer drugs and might have synergistic effects with other compounds. Another area of research is the development of more potent and selective analogs of methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate, which might have improved efficacy and lower toxicity. Finally, the potential use of methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate in the treatment of neurodegenerative diseases such as Alzheimer's disease needs to be further explored.
Scientific Research Applications
Methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. It has been studied for its potential use in the treatment of various diseases, including cancer, malaria, tuberculosis, and Alzheimer's disease. In addition, it has been found to have neuroprotective and antioxidant properties.
properties
IUPAC Name |
methyl 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-7-9-13(10-8-12)17-11-15(19(22)23-2)14-5-4-6-16(20)18(14)21-17/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIHPAFHDZNJQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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